molecular formula C14H11FO3 B6371926 4-(3-Carboxy-5-fluorophenyl)-2-methylphenol CAS No. 1261888-35-0

4-(3-Carboxy-5-fluorophenyl)-2-methylphenol

Cat. No.: B6371926
CAS No.: 1261888-35-0
M. Wt: 246.23 g/mol
InChI Key: FMQAHCIGINQJJB-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)-2-methylphenol is a chemical compound with the molecular formula C13H9FO3 It is known for its unique structure, which includes a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a biphenyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-5-fluorophenyl)-2-methylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-methylphenol.

    Coupling Reaction: A coupling reaction is performed to attach the 3-fluorobenzoic acid to the 2-methylphenol. This can be achieved using a palladium-catalyzed Suzuki coupling reaction.

    Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-5-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-2-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-methylphenol involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a hydroxyl group.

    4-(3-Carboxy-5-fluorophenyl)phenol: Lacks the methyl group present in 4-(3-Carboxy-5-fluorophenyl)-2-methylphenol.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxyl group on the biphenyl system. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-5-(4-hydroxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-4-9(2-3-13(8)16)10-5-11(14(17)18)7-12(15)6-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQAHCIGINQJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683917
Record name 5-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-35-0
Record name 5-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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